molecular formula C10H13NO B3267076 2-(Pyridin-2-yl)cyclopentanol CAS No. 442686-42-2

2-(Pyridin-2-yl)cyclopentanol

Cat. No.: B3267076
CAS No.: 442686-42-2
M. Wt: 163.22 g/mol
InChI Key: GRSUKJPGLIHJRZ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)cyclopentanol is an organic compound with the molecular formula C10H13NO It consists of a cyclopentane ring substituted with a hydroxyl group and a pyridine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The hydroxyl group in this compound can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Major Products Formed:

  • Oxidation of this compound yields 2-(Pyridin-2-yl)cyclopentanone.
  • Reduction results in the formation of 2-(Pyridin-2-yl)cyclopentane.
  • Substitution reactions on the pyridine ring produce various substituted derivatives, depending on the reagents used.

Scientific Research Applications

2-(Pyridin-2-yl)cyclopentanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)cyclopentanone
  • 2-(Pyridin-2-yl)cyclopentane
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Comparison: 2-(Pyridin-2-yl)cyclopentanol is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical properties and reactivity. Compared to its ketone and alkane counterparts, the hydroxyl group in this compound allows for additional hydrogen bonding and reactivity in oxidation and reduction reactions. The pyridine ring provides aromaticity and the potential for electrophilic substitution, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-pyridin-2-ylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSUKJPGLIHJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an argon gas stream atmosphere, 80.0 g (496 mM) of 2-(2-pyridyl)cyclopentanone and 1600 ml of dry ethanol were placed in a 2 liter-three-necked flask, followed by stirring at room temperature and then addition thereto of 18.7 g (496 mM) of sodium boronhydride. The system was then stirred for 2 hours at room temperature, followed by addition thereto of a small amount of acetic acid and water. The reaction mixture was methylene chloride. The organic layer was dried with anhydrous sodium sulfate and subjected to distilling-off of the solvent under reduced pressure to obtain a residue. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=3/1) to obtain 61.0 g of 1-hydroxy-2-(2-pyridyl)cyclopentane (Yield: 75.3%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-2-yl)cyclopentanol
Reactant of Route 2
2-(Pyridin-2-yl)cyclopentanol
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2-(Pyridin-2-yl)cyclopentanol
Reactant of Route 4
2-(Pyridin-2-yl)cyclopentanol
Reactant of Route 5
2-(Pyridin-2-yl)cyclopentanol
Reactant of Route 6
2-(Pyridin-2-yl)cyclopentanol

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